2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-14-20(30-21(22-14)15-3-5-16(27-2)6-4-15)17-7-8-18(24-23-17)29-13-19(26)25-9-11-28-12-10-25/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICNKIDZRVPPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler thiazole and pyridazine derivatives. The incorporation of the morpholino group is crucial for enhancing solubility and biological activity.
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : Recent studies have indicated that derivatives of thiazoles and pyridazines exhibit significant antitumor properties. For instance, compounds similar to the target compound have shown high cytotoxicity against various cancer cell lines, including lung and breast cancer cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial potential. Studies have demonstrated that certain thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
- Inhibition of Heat Shock Protein 90 (HSP90) : The compound may act as an inhibitor of HSP90, a molecular chaperone involved in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the degradation of client proteins that are critical for tumor growth .
Antitumor Activity
A comprehensive study evaluated the antitumor effects of thiazole and pyridazine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results are summarized in the following table:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | 2D |
| This compound | HCC827 | 5.13 ± 0.97 | 2D |
| This compound | NCI-H358 | 0.85 ± 0.05 | 2D |
These findings indicate that the compound exhibits promising antitumor activity, particularly in two-dimensional assays, which are often more reflective of in vivo conditions compared to three-dimensional assays .
Antimicrobial Activity
The antimicrobial efficacy was assessed using broth microdilution methods against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 30 μg/mL |
These results suggest that the compound has moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Binding : Similar compounds have shown a propensity to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cell proliferation.
- HSP90 Inhibition : By inhibiting HSP90, the compound disrupts multiple signaling pathways involved in cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions. These may include:
- Formation of thiazole and pyridazine rings through cyclization reactions.
- Introduction of the morpholino group via nucleophilic substitution.
- Final modifications to enhance solubility and bioavailability.
Antimicrobial Activity
Several studies have indicated that compounds containing thiazole and pyridazine moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess broad-spectrum antibacterial and antifungal activities due to their ability to disrupt microbial cell walls or inhibit essential enzymes .
Anticancer Potential
Research has highlighted the anticancer properties of thiazole derivatives, which can induce apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into its mechanism of action .
Neuroprotective Effects
Preliminary studies suggest that morpholino derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This effect is hypothesized to stem from their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells .
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various thiazole derivatives, compounds similar to this compound were tested against clinical isolates of bacteria and fungi. Results indicated a significant reduction in microbial growth compared to control groups, suggesting a valuable application in treating infections .
Case Study: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells demonstrated that it inhibited cell proliferation effectively. The study utilized various assays (MTT assay, flow cytometry) to confirm the compound's potential as an anticancer agent, highlighting its role in inducing apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Core Heterocyclic Modifications
a. Pyridazine-Thiazole Hybrids The compound shares structural homology with 2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone (CAS 1111248-33-9), which replaces the 4-methoxyphenyl group with a thiophene moiety. Key differences include:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating via -OCH₃) may enhance aromatic π-stacking interactions compared to thiophene’s electron-rich but less polar nature.
- Molecular Weight and Formula : The thiophene analogue (C₁₈H₁₈N₄O₂S₃, MW 418.6) is lighter than the target compound (exact MW unspecified but likely higher due to the methoxyphenyl group) .
b. Thiazolidinone Derivatives Compounds like 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () feature a thiazolidinone core instead of pyridazine. These derivatives exhibit:
Substituent Effects on Physicochemical Properties
a. Morpholino vs. Non-Polar Groups The morpholinoethanone moiety in the target compound contrasts with analogues bearing trifluoromethylphenyl (e.g., InChIKey RRCSDABKCAWXTI-UHFFFAOYSA-N, ) or chlorophenyl groups. Key comparisons:
- Solubility: Morpholino’s oxygen and nitrogen atoms likely increase hydrophilicity, whereas trifluoromethyl groups enhance lipophilicity and membrane permeability .
b. Thioether Linkages
The thioether bridge in the target compound is shared with 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (). Such linkages:
- Enhance Stability : Sulfur’s lower electronegativity compared to oxygen may reduce hydrolysis rates.
- Influence Reactivity : Thioethers can participate in radical or nucleophilic reactions, impacting synthetic routes and degradation pathways .
Q & A
Basic: What are the key steps in synthesizing this compound?
Methodological Answer:
The synthesis involves a multi-step approach:
- Step 1: Formation of the thiazole-pyridazine core via coupling reactions, often using substituted chlorobenzoyl chlorides under heterogenous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5, in PEG-400 at 70–80°C) to attach the thioether linkage .
- Step 2: Introduction of the morpholinoethanone group through nucleophilic substitution or condensation, typically requiring anhydrous conditions to prevent hydrolysis .
- Purification: Recrystallization in aqueous acetic acid or column chromatography ensures high purity, monitored via TLC or HPLC .
Basic: Which analytical techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify chemical shifts for the thiazole (δ 2.5–3.0 ppm for methyl groups), pyridazine (δ 7.5–8.5 ppm), and morpholino (δ 3.5–4.0 ppm) moieties .
- IR Spectroscopy: Peaks at 1650–1700 cm confirm carbonyl groups, while 2550–2600 cm indicates thioether bonds .
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H] for CHNOS) .
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Catalyst Screening: Bleaching Earth Clay in PEG-400 improves regioselectivity in thioether formation, reducing by-products .
- Temperature Control: Maintaining 70–80°C during coupling prevents decomposition of heat-sensitive intermediates .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol facilitates recrystallization .
Advanced: How do structural ambiguities arise in NMR characterization, and how are they resolved?
Methodological Answer:
- Challenges: Overlapping signals (e.g., aromatic protons in thiazole and pyridazine rings) and dynamic effects from the morpholino group .
- Solutions:
Advanced: How does the morpholino group influence reactivity?
Methodological Answer:
- Electronic Effects: The morpholino’s electron-donating nature stabilizes the carbonyl group via resonance, reducing electrophilicity at the ethanone moiety .
- Steric Effects: Bulky morpholino substituents hinder nucleophilic attacks at the carbonyl, directing reactivity toward the thiazole or pyridazine rings .
Advanced: How can contradictory bioactivity data across studies be addressed?
Methodological Answer:
- Standardized Assays: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies. Replicate studies under controlled conditions (pH, temperature) are critical .
- Metabolite Screening: Degradation products (e.g., via hydrolysis of the thioether bond) may exhibit off-target effects, necessitating HPLC-MS monitoring .
Advanced: How do substituents on the thiazole ring affect pH-dependent stability?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO): Increase susceptibility to hydrolysis under basic conditions (pH > 10) due to enhanced electrophilicity at the thiazole sulfur .
- Methyl Groups: Improve stability at neutral pH by sterically shielding the thioether linkage .
Advanced: What computational methods predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, leveraging the thiazole’s aromatic stacking and morpholino’s hydrogen bonding .
- MD Simulations: GROMACS simulations assess stability of ligand-receptor complexes, identifying key residues (e.g., Lys216 in kinase domains) for mutagenesis studies .
Advanced: What challenges arise in scaling synthesis to gram-scale?
Methodological Answer:
- Exothermic Reactions: Aggressive temperature control (jacketed reactors) prevents runaway reactions during thioether formation .
- Purification: Column chromatography becomes impractical; alternative methods like centrifugal partition chromatography (CPC) improve throughput .
Advanced: How do SAR studies inform design of analogs?
Methodological Answer:
- Thiazole Modifications: Replacing 4-methyl with electron-deficient groups (e.g., -CF) enhances kinase inhibition but reduces solubility .
- Pyridazine Substitutions: Fluorine at position 6 improves metabolic stability by blocking CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
